6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine
Overview
Description
6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms
Mechanism of Action
Target of Action
1,3,5-Triazines are known to have a wide range of biological properties. Some 1,3,5-triazines display important biological properties; for example, hexamethylmelamine (HMM) and 2-amino-4-morphlino-s-triazine are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .
Mode of Action
Triazines typically work by inhibiting key processes in the cells of the target organism .
Biochemical Pathways
Some triazines are known to affect various biochemical pathways, including those involved in cell division and protein synthesis .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, and the presence of functional groups .
Result of Action
Some triazines have been shown to have antitumor properties .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals can influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine typically involves the substitution of chlorine atoms in cyanuric chloride with appropriate amines. One common method involves the reaction of cyanuric chloride with cyclohexylamine and ethylamine in the presence of a base such as sodium carbonate . The reaction is usually carried out in an ice bath to control the temperature and prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and hydroxide ions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a new triazine derivative with the amine group replacing the chlorine atom .
Scientific Research Applications
6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticancer properties.
Materials Science: Triazine derivatives are used in the synthesis of advanced materials such as polymers and resins.
Biological Research: The compound is used as a building block for the synthesis of biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-chloro-1,3,5-triazin-2-yl derivatives: These compounds share the triazine core structure and exhibit similar chemical properties.
Cyclohexylamine derivatives: Compounds containing the cyclohexylamine moiety also show comparable reactivity and applications.
Uniqueness
6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine is unique due to the combination of the triazine ring and the cyclohexylamine and ethylamine groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the cyclohexylamine group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
6-chloro-2-N-cyclohexyl-2-N-ethyl-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN5/c1-2-17(8-6-4-3-5-7-8)11-15-9(12)14-10(13)16-11/h8H,2-7H2,1H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNDZFUUJHNLBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=NC(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192071 | |
Record name | 6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701192071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219967-78-8 | |
Record name | 6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701192071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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